molecular formula C6H8F2O B1454767 3,3-Bis(fluoromethyl)cyclobutan-1-one CAS No. 1398570-16-5

3,3-Bis(fluoromethyl)cyclobutan-1-one

Cat. No. B1454767
CAS RN: 1398570-16-5
M. Wt: 134.12 g/mol
InChI Key: DTHOWPFSOJPHSI-UHFFFAOYSA-N
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Description

3,3-Bis(fluoromethyl)cyclobutan-1-one is a chemical compound with the CAS Number: 1398570-16-5 . It has a molecular weight of 134.13 and its IUPAC name is 3,3-bis(fluoromethyl)cyclobutan-1-one .


Molecular Structure Analysis

The InChI code for 3,3-Bis(fluoromethyl)cyclobutan-1-one is 1S/C6H8F2O/c7-3-6(4-8)1-5(9)2-6/h1-4H2 . This indicates that the compound has a cyclobutane core with two fluoromethyl groups attached at the 3rd carbon and a ketone functional group at the 1st carbon.


Physical And Chemical Properties Analysis

3,3-Bis(fluoromethyl)cyclobutan-1-one is a powder that is stored at 4 degrees Celsius . Its molecular formula is C6H8F2O and it has a molecular weight of 134.12 .

Scientific Research Applications

Synthesis of Cyclobutane-Containing Natural Products

The [2+2] cycloaddition reaction is a primary method for synthesizing cyclobutanes, which are prevalent in a variety of natural products with diverse pharmaceutical activities . 3,3-Bis(fluoromethyl)cyclobutan-1-one can serve as a precursor in synthesizing complex cyclobutane structures found in natural products, aiding in the discovery of new drugs and bioactive molecules.

Synthesis of JAK Inhibitors

The cyclobutane structure has been successfully incorporated into Janus kinase (JAK) inhibitors, such as in the development of Abrocitinib 3,3-Bis(fluoromethyl)cyclobutan-1-one could be explored for its potential in creating more selective JAK inhibitors for treating autoimmune diseases .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3,3-bis(fluoromethyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c7-3-6(4-8)1-5(9)2-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHOWPFSOJPHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(CF)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Bis(fluoromethyl)cyclobutan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Bis(fluoromethyl)cyclobutan-1-one
Reactant of Route 2
3,3-Bis(fluoromethyl)cyclobutan-1-one
Reactant of Route 3
3,3-Bis(fluoromethyl)cyclobutan-1-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3,3-Bis(fluoromethyl)cyclobutan-1-one

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